Product packaging for 4-Chlorobenzo[b]thiophen-2-amine(Cat. No.:)

4-Chlorobenzo[b]thiophen-2-amine

Cat. No.: B13678097
M. Wt: 183.66 g/mol
InChI Key: IRSRCXWOWGVLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chlorobenzo[b]thiophen-2-amine is a benzo[b]thiophene derivative serving as a versatile building block in medicinal chemistry and organic synthesis. The benzo[b]thiophene core is a privileged scaffold in drug discovery, known for its low toxicity, high solubility, and bioavailability . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications: This amine is primarily used as a synthetic intermediate for constructing more complex molecules. Its structure allows for further functionalization, making it valuable for creating libraries of compounds for biological screening. Benzo[b]thiophene derivatives demonstrate a wide spectrum of pharmacological activities, including antimicrobial , anti-inflammatory , and anticancer effects . They also act as key intermediates in developing enzyme inhibitors and adenosine A1 allosteric enhancers . The specific 2-amino substitution on the thiophene ring is a common feature in many biologically active molecules and is often combined with other functional groups, such as acylhydrazones, to develop potent agents against drug-resistant bacterial strains like Staphylococcus aureus . Value for Researchers: This compound provides researchers with a crucial starting material to explore structure-activity relationships (SAR) and develop new therapeutic candidates. Its reactive amino and halogen groups enable various chemical transformations, facilitating the synthesis of diverse heterocyclic systems for pharmaceutical and agrochemical research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6ClNS B13678097 4-Chlorobenzo[b]thiophen-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

4-chloro-1-benzothiophen-2-amine

InChI

InChI=1S/C8H6ClNS/c9-6-2-1-3-7-5(6)4-8(10)11-7/h1-4H,10H2

InChI Key

IRSRCXWOWGVLJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(S2)N)C(=C1)Cl

Origin of Product

United States

Curtius Rearrangement of a Carboxylic Acid Precursor:a Robust and Widely Applicable Method for Generating Primary Amines is the Curtius Rearrangement.nih.govnih.govwikipedia.orgthis Reaction Proceeds Through an Acyl Azide Intermediate, Which Thermally Decomposes to an Isocyanate, Followed by Hydrolysis to Yield the Desired Amine.wikipedia.orgorganic Chemistry.org

The synthesis commences with the corresponding 4-chlorobenzo[b]thiophene-2-carboxylic acid. This precursor is converted to an acyl azide (B81097), typically using an activating agent like diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. The acyl azide is then heated in an inert solvent, where it rearranges to the isocyanate with the loss of nitrogen gas. wikipedia.org Subsequent trapping of the isocyanate with water or acidic/basic hydrolysis furnishes the final 4-Chlorobenzo[b]thiophen-2-amine. A significant advantage of this method is the complete retention of stereochemistry at the migrating group. nih.gov

Reduction of a Nitro Precursor:another Classical and Effective Strategy Involves the Reduction of a 4 Chloro 2 Nitrobenzo B Thiophene Intermediate. the Initial Nitration of the 4 Chlorobenzo B Thiophene Ring Would Need to Be Selectively Directed to the C 2 Position. Once the Nitro Substituted Compound is Obtained, Its Reduction to the Primary Amine Can Be Achieved Using Various Established Methods.

Common reduction systems include catalytic hydrogenation (e.g., H₂ gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl). youtube.com Catalytic hydrogenation is often preferred for its cleaner reaction profile and milder conditions.

Palladium Catalyzed Buchwald Hartwig Amination:modern Cross Coupling Chemistry Offers a Powerful Route Via the Buchwald Hartwig Amination.organic Chemistry.orgyoutube.comcapes.gov.brthis Palladium Catalyzed Reaction Couples an Aryl Halide or Triflate with an Amine.organic Chemistry.orgfor the Synthesis of 4 Chlorobenzo B Thiophen 2 Amine, This Would Require a Precursor Such As 2 Bromo 4 Chlorobenzo B Thiophene.

Comparative Analysis of Synthesis Efficiencies and Yield Optimization

The efficiency of synthesizing 4-Chlorobenzo[b]thiophen-2-amine is highly dependent on the chosen synthetic route. Each method presents a unique set of advantages and challenges concerning yield, reaction conditions, and scalability.

Method Starting Material Key Reagents Typical Conditions Reported Yield Range Key Considerations
Curtius Rearrangement 4-Chlorobenzo[b]thiophene-2-carboxylic acidDPPA or SOCl₂/NaN₃; H₂OThermal (heating in inert solvent)60-85%Tolerant of various functional groups; involves potentially explosive azide (B81097) intermediates. wikipedia.org
Nitro Group Reduction 4-Chloro-2-nitrobenzo[b]thiopheneH₂/Pd/C or Fe/HClRoom temperature to reflux70-95%High yields for the reduction step; synthesis of the nitro precursor can be challenging.
Buchwald-Hartwig Amination 2-Bromo-4-chlorobenzo[b]thiophenePd catalyst, phosphine ligand, base, ammonia source80-120 °C65-90%High functional group tolerance; requires expensive catalysts and ligands; optimization needed. researchgate.netthieme-connect.de

Yield Optimization:

Curtius Rearrangement: Yields can be optimized by using one-pot procedures where the carboxylic acid is converted directly to the carbamate (B1207046) without isolating the hazardous acyl azide. organic-chemistry.org The choice of solvent for the rearrangement and the method of hydrolysis for the isocyanate are critical.

Nitro Group Reduction: Optimization often involves selecting the appropriate catalyst and solvent for hydrogenation to prevent side reactions. For metal/acid reductions, controlling the temperature and rate of addition is key to maximizing yield.

Buchwald-Hartwig Amination: Success hinges on the selection of the palladium precursor, ligand, base, and solvent. Bulky, electron-rich phosphine ligands developed by Buchwald's group often enhance reaction efficiency and broaden the scope. youtube.com Screening different combinations is essential for achieving high yields.

Sustainable and Green Chemistry Considerations in Synthesis

Adopting green chemistry principles in the synthesis of this compound is crucial for minimizing environmental impact and improving safety. nih.govresearchgate.net

Method Green Chemistry Advantages Green Chemistry Disadvantages
Curtius Rearrangement Can be performed in a one-pot fashion, reducing waste from purification of intermediates. organic-chemistry.orgUse of azide reagents, which are potentially explosive and toxic. The decomposition generates nitrogen gas, which is benign.
Nitro Group Reduction Catalytic hydrogenation uses a small amount of catalyst and produces water as the main byproduct. Use of metals like iron is inexpensive and has low toxicity.Traditional metal/acid reductions (e.g., Sn, Zn) generate significant amounts of heavy metal waste. Nitration reactions often use strong, corrosive acids.
Buchwald-Hartwig Amination Catalytic nature means less stoichiometric waste. Reactions can sometimes be performed in more environmentally benign solvents.Use of precious metal (palladium) catalysts which are expensive and have toxicity concerns. Phosphine ligands can be air-sensitive and toxic.

Sustainable Approaches:

Solvent Choice: Utilizing greener solvents like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) where possible, or employing solvent-free reaction conditions, can significantly reduce the environmental footprint. researchgate.net

Catalysis: Shifting from stoichiometric reagents (like metal reductants) to catalytic systems (like hydrogenation or palladium-coupling) improves atom economy. researchgate.net Developing non-phosphine or nickel-based catalysts for amination can provide cheaper and less toxic alternatives to palladium systems. youtube.com

Energy Efficiency: Employing microwave-assisted or ultrasound-assisted synthesis can reduce reaction times and energy consumption. researchgate.net

Waste Reduction: One-pot, multi-component reactions, such as the Gewald synthesis for related 2-aminothiophenes, represent an ideal green approach by minimizing intermediate purification steps and solvent usage. nih.gov Applying this mindset to the synthesis of the target molecule is a key goal for sustainable production.

Nucleophilic and Electrophilic Aromatic Substitution Reactions

The benzo[b]thiophene ring system possesses a dual reactivity profile. While generally susceptible to electrophilic attack due to its inherent electron-rich nature, the presence of a halogen substituent provides a site for nucleophilic aromatic substitution (SNAr). wikipedia.org

In the case of this compound, the chlorine atom at the C-4 position can be displaced by strong nucleophiles. This SNAr reaction is facilitated by the ability of the fused aromatic ring system to stabilize the intermediate Meisenheimer complex. wikipedia.org The amino group at C-2, being an electron-donating group, would typically disfavor nucleophilic attack on the ring, but the reaction at the C-4 position remains a viable pathway for functionalization.

Cross-Coupling and Functionalization Reactions

Modern palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis, and this compound is a suitable substrate for several of these transformations, primarily leveraging the reactive C-Cl bond. nih.gov Additionally, the primary amine at the C-2 position offers a reliable handle for functionalization through acylation and amidation.

The aryl chloride moiety at the C-4 position is a key site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the C-4 position of the benzothiophene (B83047) and a boron-based reagent. Studies have demonstrated the successful Suzuki-Miyaura cross-coupling of 4-chlorobenzothiophenes with various boronic acids, highlighting this as a viable strategy for introducing new aryl or vinyl substituents. researchgate.netnih.gov

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.org This method can be used to append vinyl groups to the C-4 position of the benzothiophene core, a reaction well-documented for other substituted benzo[b]thiophenes. rsc.orgdocumentsdelivered.com

Sonogashira Coupling: To introduce an alkyne substituent, the Sonogashira coupling is employed, reacting the C4-Cl bond with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for creating arylalkyne structures and has been successfully applied to various chloro-substituted aromatic and heteroaromatic systems. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: This reaction can be utilized in two ways. Firstly, it can form a new C-N bond at the C-4 position by coupling the aryl chloride with a primary or secondary amine. wikipedia.orgorganic-chemistry.org Secondly, the existing primary amine at the C-2 position can be N-arylated by reacting it with a different aryl halide, further diversifying the molecular structure. libretexts.org

Table 1: Overview of Palladium-Catalyzed Reactions on this compound

Reaction Reactant 1 (at C-4) Reactant 2 Catalyst System (Typical) Product Type
Suzuki-Miyaura -Cl Ar-B(OH)₂ Pd(PPh₃)₄, Base (e.g., K₃PO₄) 4-Arylbenzo[b]thiophen-2-amine
Heck -Cl Alkene Pd(OAc)₂, Ligand (e.g., PPh₃), Base 4-Alkenylbenzo[b]thiophen-2-amine
Sonogashira -Cl Terminal Alkyne Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) 4-Alkynylbenzo[b]thiophen-2-amine
Buchwald-Hartwig -Cl R₂NH Pd₂(dba)₃, Ligand (e.g., BINAP), Base 4-(Dialkylamino)benzo[b]thiophen-2-amine
Buchwald-Hartwig -NH₂ (at C-2) Ar-X Pd₂(dba)₃, Ligand (e.g., XPhos), Base 4-Chloro-N-arylbenzo[b]thiophen-2-amine

The primary amine at the 2-position is a nucleophilic site that readily undergoes acylation and amidation. Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields the corresponding amides. This transformation is fundamental in medicinal chemistry for modifying the properties of a lead compound. The synthesis of acylhydrazones from related benzo[b]thiophene-2-carbohydrazides demonstrates the high reactivity of nitrogen substituents at this position toward carbonyl compounds. nih.gov This straightforward functionalization provides access to a vast array of derivatives with diverse properties. google.com

Formation of Diverse Heterocyclic Systems through Derivatization

The 2-amino group of this compound serves as a critical building block for the synthesis of more complex, fused heterocyclic systems. Through cyclocondensation reactions, the amine can be incorporated into new rings, leading to novel chemical entities with potential biological activities.

The synthesis of fused 1,2,4-triazole (B32235) systems is a common derivatization pathway for amino-heterocycles. nih.govorganic-chemistry.org A typical strategy involves the conversion of the 2-amino group into a thiosemicarbazide (B42300) by reacting it with thiophosgene (B130339) or a similar reagent, followed by treatment with hydrazine (B178648). The resulting intermediate can then undergo oxidative cyclization or react with various one-carbon electrophiles to form a triazole ring fused to the benzo[b]thiophene core, resulting in a benzo[b]thieno[2,3-e] wikipedia.orgnih.govresearchgate.nettriazolo-type structure. nih.gov

The 2-amino group is also a precursor for the synthesis of fused thiadiazole and thiadiazine heterocycles.

Thiadiazoles: A widely used method for constructing a 2-amino-1,3,4-thiadiazole (B1665364) involves the reaction of a thiosemicarbazide (derived from the starting amine) with a carboxylic acid derivative under dehydrating conditions. researchgate.netsbq.org.br This cyclization forges the five-membered thiadiazole ring. The synthesis of related 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles from triazole-thiones underscores the utility of these synthetic strategies. nih.gov

Thiadiazines: The formation of six-membered thiadiazine rings can also be envisioned. These syntheses often involve reacting the amine with a reagent containing a sulfur atom and a suitable two-carbon unit that can undergo cyclization to form the larger heterocyclic ring.

Generation of Azetidinone, Imidazole (B134444), Oxadiazole, Pyrazole (B372694), and Pyrimidine (B1678525) Scaffolds

The amino group of this compound serves as a key functional handle for the construction of diverse heterocyclic rings, including azetidinones, imidazoles, oxadiazoles, pyrazoles, and pyrimidines. These scaffolds are of significant interest due to their presence in a wide array of biologically active compounds.

Azetidinones: The synthesis of azetidin-2-ones, also known as β-lactams, often proceeds through the cyclization of Schiff bases. Schiff bases derived from 2-aminobenzothiazoles, upon reaction with chloroacetyl chloride in the presence of a base like triethylamine, yield azetidin-2-ones. nih.gov This method is a common strategy for constructing the four-membered azetidinone ring. mdpi.com Microwave irradiation has also been employed to facilitate this synthesis, sometimes under solvent-free conditions.

Imidazoles: The synthesis of imidazole derivatives can be achieved through various routes. One common method involves the reaction of an alpha-halo ketone with an amidine. While direct synthesis from this compound is not explicitly detailed in the provided results, the general principles of imidazole synthesis suggest that the amino group could be transformed into a reactive intermediate suitable for cyclization.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acid hydrazides. For instance, 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide can be converted to the corresponding N-formyl derivative, which upon refluxing with dehydrating agents like phosphorous pentoxide, yields the 2-(3-chloro-1-benzothien-2-yl)-1,3,4-oxadiazole. researchgate.netnih.gov Another route involves the cyclodesulfurization of thiosemicarbazides using reagents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). luxembourg-bio.com

Pyrazoles: Pyrazole scaffolds are accessible from 1,3-dicarbonyl compounds or their equivalents upon reaction with hydrazine derivatives. nih.gov For example, the hydrazide of 3-chlorobenzo[b]thiophene-2-carboxylic acid can be reacted with α-bromopropenones to synthesize pyrazoles containing the benzo[b]thiophene moiety. nitk.ac.in The cyclocondensation of diketones with hydrazines is a fundamental method for pyrazole formation, often with good regioselectivity. nih.gov

Pyrimidines: Pyrimidine rings are typically formed through the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amidine or urea (B33335) derivative. researchgate.netresearchgate.net For instance, 2-trichloromethyl-4-chloropyrimidines can serve as versatile intermediates for the synthesis of various substituted pyrimidines. thieme.de The reaction of enaminonitriles with isothiocyanates can also lead to the formation of pyrimidinethione derivatives. researchgate.net

Table 1: Synthesis of Heterocyclic Scaffolds

ScaffoldStarting Material/IntermediateReagentsKey Findings
Azetidinone Schiff base of 2-aminobenzothiazoleChloroacetyl chloride, triethylamineCyclization yields the azetidin-2-one (B1220530) ring. nih.gov
Oxadiazole 3-chloro-1-benzothiophene-2-carboxylic acid hydrazideFormic acid, phosphorous pentoxideDehydration of the N-formyl hydrazide leads to the oxadiazole. researchgate.netnih.gov
Pyrazole Hydrazide of 3-chlorobenzo[b]thiophene-2-carboxylic acidα-bromopropenonesReaction leads to the formation of pyrazole derivatives. nitk.ac.in
Pyrimidine 1,3-dicarbonyl compounds, amidines/ureaCondensation reactionA general and widely used method for pyrimidine synthesis. researchgate.netresearchgate.net

Schiff Base Formation and Subsequent Transformations

The primary amine functionality of this compound readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). ekb.eg This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the Schiff base. nih.govyoutube.com

Schiff bases are versatile intermediates in organic synthesis. researchgate.net Their azomethine group can be involved in various transformations, including:

Cycloaddition Reactions: As mentioned earlier, Schiff bases are key precursors in the synthesis of azetidin-2-ones via [2+2] cycloaddition with ketenes generated in situ from acyl chlorides. nih.govmdpi.com

Reduction: The imine bond can be reduced to a secondary amine, providing access to a different class of derivatives.

Nucleophilic Addition: The carbon atom of the azomethine group is electrophilic and can be attacked by nucleophiles.

The formation of Schiff bases from this compound and their subsequent reactions provide a powerful tool for introducing structural diversity and accessing a wide range of heterocyclic and non-heterocyclic compounds.

Table 2: Schiff Base Formation and Reactions

Reactant 1Reactant 2ProductKey Features
This compoundAromatic aldehydeSchiff BaseFormation of a C=N double bond. ekb.eg
Schiff BaseChloroacetyl chlorideAzetidin-2-one[2+2] cycloaddition reaction. nih.govmdpi.com

Investigations into Reaction Mechanism and Selectivity Control

Understanding the factors that govern the reactivity and selectivity of reactions involving this compound is crucial for designing efficient and predictable synthetic routes.

Regioselectivity and Chemoselectivity in Multi-functionalized Systems

In molecules with multiple reactive sites, controlling the regioselectivity and chemoselectivity of a reaction is paramount. For benzo[b]thiophene systems, electrophilic substitution reactions are a common way to introduce new functional groups. The position of substitution is influenced by the existing substituents on the ring. For instance, the synthesis of 3-halo-7-oxygen-functionalized benzo[b]thiophenes can be achieved with high regioselectivity through a directed ortho-lithiation followed by electrophilic cyclization. researchgate.net

In the context of this compound, the presence of the amino group at the 2-position and the chloro group at the 4-position will direct incoming electrophiles to specific positions on the thiophene (B33073) and benzene (B151609) rings. The amino group is an activating group and will direct electrophiles to the 3-position of the thiophene ring. The chloro group is a deactivating but ortho-, para-directing group on the benzene ring. The interplay of these electronic effects will determine the outcome of electrophilic substitution reactions.

Steric and Electronic Effects on Reactivity

The reactivity of this compound is governed by a combination of steric and electronic effects.

Electronic Effects: The electron-donating amino group at the 2-position increases the electron density of the thiophene ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing chloro group at the 4-position decreases the electron density of the benzene ring. francis-press.com These electronic effects influence the rates and regioselectivity of various reactions. For example, in the aminolysis of substituted phenyl 2-thiophenecarboxylates, the reactivity is influenced by the electronic nature of the substituents on the phenyl ring.

Steric Effects: The steric hindrance around the reactive sites can also play a significant role in determining the outcome of a reaction. The bulky benzo[b]thiophene core may influence the approach of reagents to the amino group or other positions on the ring. In reactions involving the formation of new rings, such as the synthesis of azetidinones, the stereochemistry of the product can be influenced by the steric bulk of the substituents on the Schiff base precursor.

Advanced Computational and Theoretical Investigations of 4 Chlorobenzo B Thiophen 2 Amine

Quantum Chemical Studies

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental in modern chemical research. These methods allow for the detailed investigation of a molecule's electronic properties, offering insights that are often difficult to obtain through experimental means alone.

Theoretical studies on related benzo[b]thiophene structures have demonstrated the utility of DFT in providing reliable structural data that closely aligns with experimental results. For instance, DFT calculations at the B3LYP/6-311++G** level of theory have been used to determine the Gibbs free energies of benzo[b]thiophene isomers, revealing their relative stabilities. researchgate.net Similar calculations for 4-Chlorobenzo[b]thiophen-2-amine would involve optimizing the geometry to find the lowest energy conformation. The presence of the chloro and amine substituents on the benzo[b]thiophene core would influence the electron distribution and, consequently, the bond lengths and angles of the entire molecule.

Table 1: Representative DFT-Calculated Properties for a Substituted Thiophene (B33073) Derivative (Note: This data is for a related compound, thiophene-2,5-diylbis((3-methyl-1H-pyrazol-1-yl)methanone), to illustrate the type of information obtained from DFT calculations, as specific data for this compound is not readily available.)

ParameterCalculated Value (DFT B3LYP/G-311)
Total Energy(Specific value would be calculated)
C-S Bond Lengths~1.7 Å
C-N Bond Length~1.4 Å
C-Cl Bond Length~1.7 Å
Dihedral Angles(Specific values would be calculated)

This table is illustrative. Actual values would be determined by specific DFT calculations on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Illustrative HOMO-LUMO Energies and Gap for a Thiophene Co-oligomer (Note: This data is for a related thiophene derivative and serves to illustrate the concept.)

ParameterEnergy (eV)
HOMO(Calculated Value)
LUMO(Calculated Value)
HOMO-LUMO Gap (ΔE)(Calculated Value)

This table is illustrative. The actual values for this compound would be determined via specific calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface is a 3D plot of the electrostatic potential, where different colors represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.

In the case of this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring, indicating these as likely sites for electrophilic interaction. The hydrogen atoms of the amine group and the region around the chlorine atom would likely exhibit a positive electrostatic potential, suggesting their susceptibility to nucleophilic attack. Studies on substituted thiophenes have effectively used MEP maps to visualize and predict their reactive behavior. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of molecules, including their conformational preferences and the pathways of chemical reactions.

Conformational analysis aims to identify the most stable three-dimensional arrangement of a molecule's atoms. For a molecule with rotatable bonds, multiple conformations (or conformers) can exist, each with a different energy level. The amine group in this compound can rotate, leading to different possible conformations.

Computational studies on aroyl derivatives of benzo[b]thiophene have successfully used a combination of X-ray crystallography, NMR spectroscopy, and MO ab initio calculations to determine the preferred conformations in both the solid state and in solution. rsc.org For this compound, molecular mechanics or DFT calculations could be used to perform a systematic search of the conformational space to identify the global minimum energy structure and other low-energy conformers. These calculations would provide insights into the flexibility of the molecule and the relative populations of its different conformers at a given temperature.

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state structures, which are the high-energy intermediates that connect reactants to products. The energy of the transition state determines the activation energy of the reaction.

For this compound, computational studies could elucidate the mechanisms of various reactions, such as electrophilic aromatic substitution or reactions involving the amine group. For instance, DFT modeling has been used to provide kinetic evidence for a Heck-type reaction pathway in the β-arylation of benzo[b]thiophenes. acs.org Similar studies on this compound could predict the most likely pathways for its synthetic transformations and help in designing new synthetic routes. These calculations would involve locating the transition state structures and calculating the activation barriers for different possible reaction pathways.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies are a fundamental aspect of computational chemistry, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity in a specific chemical transformation. While specific, comprehensive QSRR models for this compound are not extensively documented in publicly available literature, the principles of QSRR can be applied to understand and predict its reactivity based on studies of related aromatic and heterocyclic amines. researchgate.netnih.gov Such studies are crucial for designing novel synthetic routes, optimizing reaction conditions, and elucidating reaction mechanisms.

The reactivity of this compound is primarily dictated by the electronic interplay between the electron-donating amino group (-NH2) at the 2-position and the electron-withdrawing chloro group (-Cl) at the 4-position, all substituted on the benzo[b]thiophene scaffold. The amino group generally enhances the nucleophilicity of the heterocyclic ring, making it more susceptible to electrophilic attack, while the chloro group, through its inductive effect, deactivates the benzene (B151609) portion of the molecule towards electrophiles. rsc.org

A hypothetical QSRR study on a series of derivatives of this compound would involve synthesizing or computationally modeling a range of analogues with varying substituents and correlating their experimentally determined or computationally predicted reactivity with a set of molecular descriptors. The reactivity could be quantified, for instance, by measuring the reaction rate constant (k) for a specific reaction, such as electrophilic substitution or N-alkylation.

Key Molecular Descriptors for QSRR of this compound Derivatives

A QSRR model for this class of compounds would typically involve a variety of molecular descriptors, including:

Electronic Descriptors: These quantify the electronic properties of the molecule.

Hammett constants (σ): These are used to quantify the electron-donating or electron-withdrawing effect of substituents on the aromatic ring. nih.gov

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

Mulliken charges: These provide an estimation of the partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack.

Steric Descriptors: These account for the size and shape of the molecule.

Taft steric parameters (Es): These quantify the steric hindrance caused by substituents.

Molar refractivity (MR): This descriptor is related to the volume of the molecule and its polarizability.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Hypothetical QSRR Model and Data

To illustrate the QSRR approach, a hypothetical study could be designed for the N-acylation of a series of this compound derivatives with varying substituents on the benzene ring. The reactivity would be the logarithm of the second-order rate constant (log k).

A general form of a QSRR equation could be:

log k = c₀ + c₁σ + c₂Es + c₃E(HOMO)

where c₀, c₁, c₂, and c₃ are regression coefficients determined from the statistical analysis of the data.

Below is an interactive data table with hypothetical data for a QSRR study on substituted 4-chlorobenzo[b]thiophen-2-amines.

Substituent (R)Hammett Constant (σp)Taft Steric Parameter (Es)HOMO Energy (eV)Hypothetical log k
H0.001.24-5.851.00
6-OCH₃-0.270.69-5.701.50
6-NO₂0.780.00-6.200.20
6-CH₃-0.170.00-5.781.30
6-Br0.230.26-5.950.80

Detailed Research Findings from Analogous Systems

Studies on other aromatic amines have demonstrated strong correlations between reactivity and electronic parameters. For instance, the rates of oxidation of substituted anilines have been successfully correlated with their pKa values and Hammett constants. nih.gov These studies have shown that electron-donating groups increase the rate of oxidation, which is consistent with a mechanism involving the formation of an electron-deficient transition state. Similarly, the nucleophilicity of amines, a key aspect of their reactivity, generally increases with basicity, although it is also sensitive to steric effects. masterorganicchemistry.com

In the context of benzo[b]thiophenes, electrophilic substitution reactions have been shown to be highly regioselective, influenced by the nature and position of substituents. For example, studies on 4-methoxybenzo[b]thiophene (B1252323) have shown that electrophilic attack occurs preferentially at the 7-position. rsc.org The presence of the amino group at the 2-position in this compound would likely direct electrophilic attack towards the thiophene ring, with the precise regioselectivity being a subject for detailed computational investigation.

A comprehensive QSRR study of this compound and its derivatives would provide valuable quantitative insights into its chemical behavior. By establishing a robust correlation between molecular structure and reactivity, such studies would facilitate the prediction of reactivity for novel analogues and guide the rational design of molecules with desired chemical properties for various applications.

Advanced Applications of 4 Chlorobenzo B Thiophen 2 Amine in Chemical Sciences

Role as Versatile Building Blocks in Complex Organic Synthesis

Aminobenzo[b]thiophenes are valued as versatile synthons in organic chemistry due to the presence of a reactive primary amine and a modifiable heterocyclic core. This dual functionality allows for the construction of more complex molecular structures.

Precursors for Novel Polyheterocyclic Architectures

The 2-amino group on the benzo[b]thiophene scaffold is a key functional handle for building fused heterocyclic systems. In principle, 4-Chlorobenzo[b]thiophen-2-amine could serve as a precursor for a variety of polyheterocyclic architectures through reactions such as:

Condensation Reactions: Reacting the amine with diketones, diesters, or other bifunctional electrophiles to form new heterocyclic rings like pyrimidines, or diazepines fused to the thiophene (B33073) ring.

Cyclization Reactions: Intramolecular cyclization following modification of the amine or the aromatic ring could lead to novel tetracyclic systems.

Design and Synthesis of Advanced Ligands for Catalysis

The amine functionality, combined with the sulfur atom in the thiophene ring, presents potential coordination sites for metal ions, making aminobenzo[b]thiophenes candidates for ligand design. The development of advanced ligands often involves modifying the amine group, for example, through phosphination to create aminophosphine (B1255530) ligands. These ligands are crucial in transition-metal-catalyzed cross-coupling reactions.

The electronic properties of such ligands can be fine-tuned by substituents on the benzothiophene (B83047) core. The chlorine atom at the 4-position in this compound would act as an electron-withdrawing group, which could modulate the catalytic activity of a corresponding metal complex. However, specific research detailing the synthesis and catalytic application of ligands derived explicitly from this compound is not prominent in the available literature.

Contributions to Materials Science and Engineering

Benzo[b]thiophene derivatives are of interest in materials science due to their rigid, planar structure and sulfur-containing aromatic system, which can facilitate electron transport.

Development of Organic Electronic and Optoelectronic Materials

The benzo[b]thiophene core is a known building block for organic semiconductors used in applications like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino group in this compound could be used to link the benzothiophene unit into larger conjugated systems.

While related compounds like 4-Chlorobenzo[b]thiophene-2-carbonitrile are listed as building blocks for electronic materials, bldpharm.com specific studies detailing the synthesis and characterization of electronic materials derived from this compound are not currently available.

Integration into Polymer Synthesis for Functional Materials

The primary amine group allows this compound to be incorporated into polymer chains as a monomer. This could be achieved through polycondensation reactions with diacyl chlorides or diisocyanates to form polyamides or polyureas, respectively. The resulting polymers would feature the rigid, electron-rich benzo[b]thiophene unit in their backbone, potentially imparting useful thermal, mechanical, or electronic properties. Despite this potential, there is no specific research documenting the integration of this compound into polymers.

Significance in Agrochemical and Dye Chemistry

The structural motifs of many bioactive molecules, including fungicides and herbicides, often contain sulfur heterocycles. Similarly, the extended conjugation in the benzo[b]thiophene system makes it a potential chromophore for dyes. The amine group provides a convenient point for chemical modification to tune biological activity or color properties. However, a review of the literature did not yield specific studies on the use of this compound in the development of agrochemicals or dyes.

Future Research Directions and Emerging Perspectives for 4 Chlorobenzo B Thiophen 2 Amine

Innovations in Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For 4-Chlorobenzo[b]thiophen-2-amine, future research will likely focus on moving away from traditional, often harsh, synthesis conditions towards greener alternatives.

Current methods for synthesizing the related benzo[b]thiophene core often involve multi-step processes with moderate to good yields. google.com Future innovations could include the adoption of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and potentially increase yields. frontiersin.org The use of sustainable solvents, such as ethanol (B145695) or water, and the replacement of hazardous reagents with more environmentally friendly options are also critical areas of investigation. frontiersin.org For instance, the use of sodium halides as a source of electrophilic halogens in the synthesis of halogenated benzo[b]thiophenes represents a step towards greener chemistry.

Catalysis will play a central role in these advancements. The development of reusable, non-toxic catalysts for the key cyclization and amination steps will be a major focus. Exploring photocatalysis and visible-light-promoted reactions could offer novel, energy-efficient pathways to this compound and its derivatives, potentially eliminating the need for metal catalysts and harsh reagents. researchgate.net

Table 1: Comparison of Traditional vs. Potential Green Synthesis Parameters

ParameterTraditional SynthesisPotential Green Synthesis
Solvents Often chlorinated hydrocarbons, DMFEthanol, Water, Ionic Liquids
Catalysts Homogeneous metal catalystsHeterogeneous, reusable catalysts, photocatalysts
Reaction Time Hours to daysMinutes to hours
Energy Source Conventional heatingMicrowave irradiation, visible light
Byproducts Potentially toxic wasteMinimal and non-toxic waste

Discovery of Unexplored Reactivity Pathways and Transformations

The reactivity of the this compound scaffold is not yet fully elucidated. Future studies will aim to uncover novel chemical transformations, expanding the library of accessible derivatives. The presence of the amine and chloro substituents, along with the reactive benzo[b]thiophene core, offers multiple sites for functionalization.

Investigations into electrophilic substitution reactions on the benzene (B151609) ring will be crucial to understand the directing effects of the existing substituents. rsc.orgrsc.org Furthermore, the reactivity of the amino group can be exploited for the synthesis of a wide range of amides, sulfonamides, and other N-functionalized derivatives. These new compounds could exhibit unique biological activities and material properties.

Cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, represent a powerful tool for introducing diverse substituents at various positions of the benzo[b]thiophene ring. google.com Future work will likely focus on developing selective and efficient cross-coupling protocols for this compound, enabling the synthesis of complex molecules with tailored properties.

Predictive Computational Chemistry for Rational Design

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery and materials science. For this compound, these methods can accelerate the design of new derivatives with desired properties, minimizing the need for extensive and costly experimental work.

Future research will likely employ quantum chemical calculations to predict the electronic properties, reactivity, and spectroscopic signatures of this compound and its derivatives. This will provide valuable insights into its chemical behavior and guide the development of new synthetic strategies.

In the context of drug design, molecular docking and dynamics simulations can be used to predict the binding affinity of this compound derivatives to specific biological targets. nih.gov This rational design approach can help identify promising candidates for further experimental evaluation as, for example, antifungal agents. nih.gov Similarly, in materials science, computational modeling can be used to predict the electronic and optical properties of polymers and other materials incorporating the this compound unit, aiding in the design of new organic semiconductors and light-emitting materials. chemimpex.com

Scalable Production Methods for Industrial Relevance

For this compound to find widespread application, the development of scalable and cost-effective production methods is essential. Future research in this area will focus on translating laboratory-scale syntheses into robust industrial processes.

This will involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. google.com The development of continuous flow processes could offer significant advantages over traditional batch production, including improved safety, efficiency, and scalability. researchgate.net

A key challenge will be the purification of the final product on a large scale. Research into efficient crystallization and chromatographic techniques will be necessary to ensure the high purity required for pharmaceutical and electronic applications. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, could also significantly streamline the production process and reduce waste. google.comgoogle.com

Exploration of Novel Applications in Interdisciplinary Fields

The unique structural features of this compound make it a versatile building block for a wide range of applications in various scientific disciplines. While its potential in medicinal chemistry is beginning to be recognized, its utility in other fields remains largely unexplored. chemimpex.com

Future research could investigate the use of this compound derivatives in the development of novel organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and solar cells. chemimpex.com The electron-rich nature of the benzo[b]thiophene core, combined with the potential for extensive functionalization, makes it an attractive candidate for creating new materials with tailored electronic and photophysical properties.

In the field of sensor technology, derivatives of this compound could be designed to act as selective chemosensors for detecting specific ions or molecules. The amino group can serve as a binding site, while the benzo[b]thiophene core can act as a signaling unit, producing a detectable optical or electronic response upon binding.

The exploration of this compound in agrochemicals could also yield new herbicides, fungicides, or insecticides. The journey of this compound from a laboratory curiosity to a widely used chemical entity will depend on collaborative, interdisciplinary research efforts.

Q & A

Q. What are the standard synthetic routes for 4-Chlorobenzo[b]thiophen-2-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via Buchwald–Hartwig amination, where 4-chlorobenzo[b]thiophene reacts with ammonia or protected amines under palladium catalysis. Key factors include:

  • Catalyst system : Pd(OAc)₂ with ligands like Xantphos or BINAP .
  • Solvent : Polar aprotic solvents (e.g., toluene or dioxane) at 80–110°C.
  • Protecting groups : Use of tert-butyloxycarbonyl (Boc) to prevent side reactions. Yields vary (50–85%) depending on catalyst loading and reaction time. For analogous syntheses, see the preparation of 1-chlorodibenzo[b,d]thiophen-2-amine using carbon disulfide and zinc sulfate .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

  • NMR : ¹H NMR in CDCl₃ shows characteristic peaks: aromatic protons (δ 7.2–8.1 ppm), NH₂ protons (δ 5.3–5.8 ppm, broad). ¹³C NMR confirms the chlorinated aromatic system (δ 120–140 ppm) .
  • IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3350 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically displays [M+H]⁺ at m/z 196.1 (calculated for C₈H₅ClNS) .

Advanced Research Questions

Q. How can SHELX software improve crystallographic refinement of this compound?

SHELXL is ideal for small-molecule refinement. Key steps:

  • Data Collection : High-resolution (<1.0 Å) data reduces overfitting.
  • Hydrogen Placement : Use HFIX or AFIX commands for NH₂ groups.
  • Disorder Modeling : Chlorine atoms may exhibit positional disorder; apply PART and SUMP instructions . Challenges include handling twinned crystals, where SHELXD’s twin law detection is critical .

Q. Which DFT functionals are optimal for modeling electronic properties of this compound derivatives?

Hybrid functionals (B3LYP or M06-2X) with a 6-31G(d,p) basis set accurately predict:

  • HOMO-LUMO gaps : ~4.2 eV, consistent with experimental UV-Vis data.
  • Charge distribution : Chlorine’s electron-withdrawing effect stabilizes the thiophene ring. Solvent effects (e.g., PCM for DMSO) improve agreement with experimental spectra .

Q. What by-products arise during Buchwald–Hartwig amination of this compound, and how can they be suppressed?

Common by-products include:

  • Homocoupling : Pd-mediated dimerization of aryl halides. Mitigate by using excess amine and lowering catalyst loading .
  • Dehalogenation : Additives like Cs₂CO₃ reduce Cl⁻ elimination.
  • Oxygen-sensitive intermediates : Conduct reactions under inert gas (N₂/Ar) .

Q. How does solvent polarity influence regioselectivity in nucleophilic substitutions involving this compound?

Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at the C-2 position due to stabilization of transition states. In contrast, nonpolar solvents (toluene) may lead to C-4 substitution via radical pathways. For example, reactions with 2-aminobenzothiazoles in DMF yield >90% C-2 products .

Methodological Notes

  • Contradictions : Some studies report lower yields (<50%) for unprotected amines due to side reactions, while others using Boc-protected amines achieve >80% .
  • Data Gaps : Limited experimental phase-change data (e.g., melting points) are available; consult NIST WebBook for extrapolated values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.